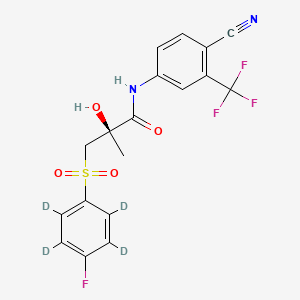
(R)-Bicalutamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its source or method of synthesis.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.科学的研究の応用
Bicalutamide in Prostate Cancer Treatment
Bicalutamide functions as an androgen receptor antagonist, inhibiting androgen-regulated prostate cell growth and function, which leads to apoptosis and suppression of prostate cancer growth. It is administered orally and is used in men with locally advanced nonmetastatic prostate cancer as immediate therapy, either as an adjuvant to other treatments or as monotherapy as an alternative to surgical or medical castration. Studies have shown that Bicalutamide, particularly when combined with standard care or radiation therapy, offers significant disease-free survival benefits over standard care alone and is generally well tolerated by patients (Wellington & Keam, 2006; Kolvenbag & Blackledge, 1996).
Comparative Efficacy and Tolerability
Research comparing Bicalutamide with other hormonal therapies for prostate cancer, including castration and other antiandrogens, indicates that Bicalutamide may offer comparable survival outcomes with a better quality of life, particularly in terms of sexual interest and physical capacity. The tolerability profile and the impact on health-related quality of life scores make Bicalutamide a viable alternative in men who prioritize maintaining an active lifestyle (Gillatt, 2006).
Application in Breast Cancer Research
Beyond prostate cancer, Bicalutamide's androgen receptor antagonism has been explored in the context of breast cancer. The expression of androgen receptors in breast cancer cells and the efficacy of Bicalutamide in certain patient populations suggest potential avenues for therapy, especially in cases where conventional hormonal therapies are ineffective (Aleksieienko & Lalkin, 2019).
Neuroendocrine Differentiation in Prostate Adenocarcinoma
Bicalutamide's impact on neuroendocrine differentiation in prostate adenocarcinoma represents another area of research interest. This differentiation plays a role in the progression to androgen-independent growth of prostate cancer, and Bicalutamide's effects on serum chromogranin A levels and neuroendocrine cell activity offer insights into potential therapeutic strategies (Sciarra et al., 2006).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. It could also include information on safe handling and disposal procedures.
将来の方向性
This would involve a discussion of areas for future research. This could include potential applications of the compound, unanswered questions about its properties or mechanism of action, and ways in which its synthesis could be improved.
I hope this general approach is helpful. If you have more specific questions about any of these aspects, feel free to ask!
特性
IUPAC Name |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-FTFUYGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Bicalutamide-d4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


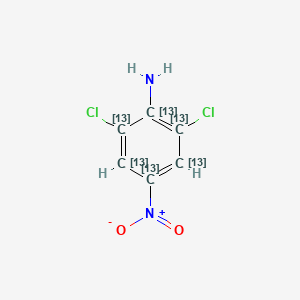
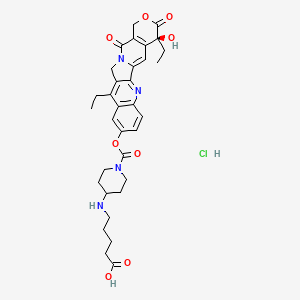
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)
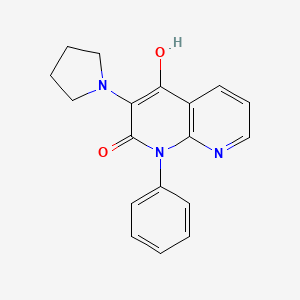
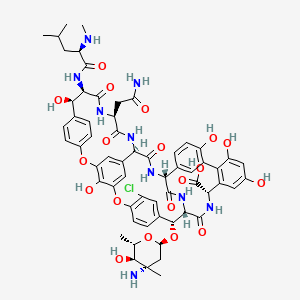
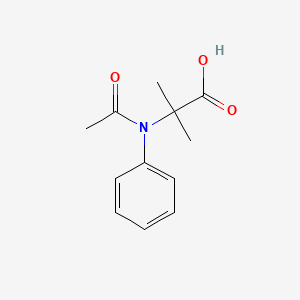
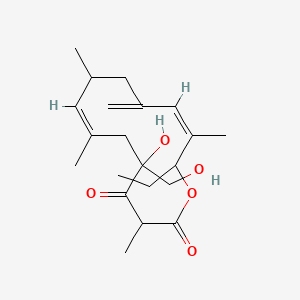
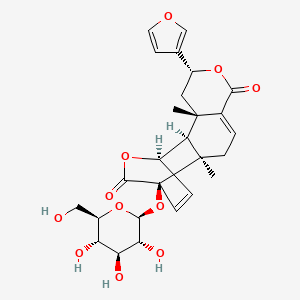
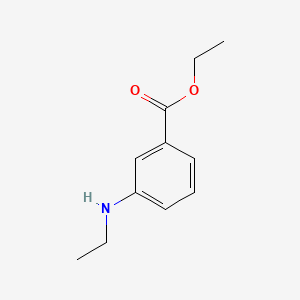
![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)